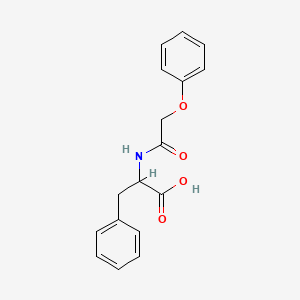

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid

Overview

Description

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. Fenoprofen is structurally similar to other NSAIDs, such as ibuprofen and naproxen.

Scientific Research Applications

Anti-Inflammatory Agents

The compound has been used in the design and synthesis of new anti-inflammatory agents . These agents are expected to selectively inhibit COX-2, an enzyme that plays a key role in converting arachidonic acid into prostaglandins, which are mediators of inflammation . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .

Pain-Relieving Effects

The compound has been thoroughly analyzed for its pain-relieving effects . This is particularly important in the context of inflammation, where pain is a common symptom. The ability of these compounds to alleviate pain adds to their therapeutic potential .

Herbicidal Molecules

The compound has been used in the design and synthesis of potential herbicidal molecules . These molecules have been tested for their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds . The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth .

Auxin Gene Regulation

The compound has been found to induce the up-regulation of auxin genes ACS7 and NCED3, while auxin influx, efflux and auxin response factor were down-regulated . This indicates that the compound promotes ethylene release and ABA production to cause plant death in a short period, which is different in mode from other picolinic acids .

Inhibitors of Enoyl ACP Reductase and DHFR

The compound has been used in the synthesis of inhibitors of enoyl ACP reductase and DHFR . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively, and are targets for antimicrobial and anticancer drugs .

Toxicological Properties

The compound has been analyzed for its toxicological properties . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offered valuable information on their safety profiles .

properties

IUPAC Name |

2-[(2-phenoxyacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(12-22-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXVAAGSEKDAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)